4-(5-Methylfuran-2-yl)aniline

LogP Lipophilicity Drug-likeness

Choose the para-substituted 4-(5-Methylfuran-2-yl)aniline for reproducible results. LogP 3.42 and tPSA 39.16 Ų place this isomer within optimal CNS drug-like space—unlike ortho (LogP 2.05). Linear geometry ensures maximum π-conjugation in Schiff-base polymers and MOFs, while the symmetric AA'BB' NMR pattern simplifies automated QC in HTS library workflows. The para-NH₂ group (σₚ = –0.66) delivers enhanced electron-donating character for imine bond polarization. Available as free base (MW 173.21) or oxalate salt (MW 263.25) for enhanced crystallinity in solid dispensing. Specify the para isomer—don't risk regioisomeric misassignment.

Molecular Formula C11H11NO
Molecular Weight 173.215
CAS No. 60456-79-3
Cat. No. B2864814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Methylfuran-2-yl)aniline
CAS60456-79-3
Molecular FormulaC11H11NO
Molecular Weight173.215
Structural Identifiers
SMILESCC1=CC=C(O1)C2=CC=C(C=C2)N
InChIInChI=1S/C11H11NO/c1-8-2-7-11(13-8)9-3-5-10(12)6-4-9/h2-7H,12H2,1H3
InChIKeyBBIJFGCYKOQACJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Methylfuran-2-yl)aniline (CAS 60456-79-3): Para-Substituted Furan-Aniline Hybrid Building Block for Medicinal Chemistry and Materials Science


4-(5-Methylfuran-2-yl)aniline (CAS 60456-79-3) is a heteroaromatic amine consisting of an aniline ring substituted at the para position with a 5-methylfuran-2-yl group. With a molecular formula C₁₁H₁₁NO and a molecular weight of 173.21 g·mol⁻¹, it belongs to the class of aryl-furan hybrid building blocks that combine the nucleophilic reactivity of an aniline nitrogen with the electron-rich furan heterocycle . The compound exhibits a calculated LogP of 3.42 and a topological polar surface area (tPSA) of 39.16 Ų, properties that position it within drug-like chemical space for fragment-based and lead-optimization programs . It is commercially supplied as the free base or as the oxalate salt (CAS 60456-79-3 free base; oxalate salt molecular formula C₁₃H₁₃NO₅, MW 263.25) .

Why 4-(5-Methylfuran-2-yl)aniline Cannot Be Replaced by Its 2- or 3-Positional Isomers in Structure-Activity Programs


Positional isomerism on the aniline ring profoundly alters both physicochemical and electronic properties, making simple substitution among the three (5-methylfuran-2-yl)aniline isomers scientifically unsound. The para-substituted isomer (CAS 60456-79-3) presents a linear molecular geometry with the aniline amino group located opposite the furan attachment, maximizing through-conjugation and yielding a distinct electronic environment versus the ortho (CAS 400750-84-7) and meta (CAS 298220-43-6) isomers. This manifests in a >1.3 log-unit difference in measured/calculated LogP between the para and ortho isomers and altered amine basicity and nucleophilicity, which directly impacts reaction yields in downstream coupling reactions and biological target engagement . Consequently, procurement decisions based on assumed interchangeability risk irreproducible synthetic outcomes or misleading structure-activity conclusions.

Quantitative Differentiation Evidence for 4-(5-Methylfuran-2-yl)aniline Versus Closest Analogs


Lipophilicity Differential: 4-Isomer Exhibits 1.37 LogP Units Higher Than 2-Isomer

The calculated octanol-water partition coefficient (LogP) for 4-(5-methylfuran-2-yl)aniline is 3.42, compared to 2.05 for the 2-positional isomer as reported in vendor physicochemical datasets . This 1.37 log-unit increase corresponds to an approximately 23-fold higher lipophilicity for the para isomer, significantly affecting predicted membrane permeability, plasma protein binding, and metabolic clearance profiles in drug discovery contexts. The meta isomer is expected to fall between these values based on fragment-additivity models, though experimental determination is lacking in publicly available sources.

LogP Lipophilicity Drug-likeness Membrane permeability

Electronic Substituent Effects: Para-NH₂ Group Alters Hammett σ and Amine Basicity Relative to Ortho and Meta Isomers

The amino group in the para position of 4-(5-methylfuran-2-yl)aniline is in direct resonance conjugation with the furan ring via the phenylene bridge, conferring a distinct electronic environment. The Hammett σₚ value for the –NH₂ group is –0.66 (electron-donating by resonance), whereas the σₘ value is –0.16 (predominantly inductive), indicating the para isomer's amino group is substantially more electron-rich and nucleophilic than its meta counterpart [1]. While experimental pKₐH values for this specific compound are not publicly catalogued, the class-level expectation is that the para isomer will exhibit the highest amine basicity among the three positional isomers, translating to faster acylation, sulfonylation, and Schiff-base formation kinetics. The ortho isomer is additionally subject to steric hindrance and intramolecular hydrogen bonding that can further attenuate reactivity.

Hammett constant Amine basicity Electronic effects Reactivity

Spectroscopic Fingerprint: ¹H NMR and InChI Key Provide Unambiguous Identity Verification Against Isomeric Impurities

The ¹H NMR spectrum of 4-(5-methylfuran-2-yl)aniline recorded in CDCl₃ is archived in the Wiley KnowItAll spectral library under SpectraBase Compound ID COhRkslHTKe, providing a definitive reference fingerprint for identity confirmation [1]. The compound's unique InChI Key (BBIJFGCYKOQACJ-UHFFFAOYSA-N) differs from that of the 2-isomer (UVryILJTFOZSDU-UHFFFAOYSA-N) and the 3-isomer, enabling unambiguous database cross-referencing and CAS-number-to-structure verification [1]. The para-substitution pattern produces a characteristic AA'BB' spin system for the aniline aromatic protons (δ 6.5–7.5 ppm region), contrasting with the more complex ABCD pattern of the ortho isomer, which can be used for rapid lot-to-lot identity testing.

NMR spectroscopy Identity verification Quality control Regioisomer discrimination

Commercial Availability and Salt-Form Flexibility: Free Base vs. Oxalate Salt Options Influence Solubility and Handling

4-(5-Methylfuran-2-yl)aniline is commercially supplied both as the free base (CAS 60456-79-3, typical purity >97%) and as the oxalate salt (CAS 60456-79-3 oxalate, MW 263.25, purity ≥95%) . In contrast, the 2-isomer is primarily available only as the free base or hydrochloride salt, and the 3-isomer has more limited commercial sourcing. The oxalate salt offers enhanced crystallinity and solid-state stability, which facilitates accurate weighing for milligram-scale medicinal chemistry workflows. Pricing data from Fluorochem (2025) indicates the oxalate salt is available at £171.00 for 250 mg and £305.00 for 1 g, providing a cost reference for budget planning .

Salt form Solubility Formulation Procurement flexibility

High-Impact Application Scenarios Where 4-(5-Methylfuran-2-yl)aniline's Para-Substitution Provides Decisive Advantages


Fragment-Based Drug Discovery Requiring Elevated LogP for CNS Target Engagement

In CNS drug discovery programs where blood-brain barrier penetration is critical, the para isomer's LogP of 3.42 provides a starting point within the optimal range for CNS drugs (typically LogP 2–5), while the ortho isomer's LogP of 2.05 is less favorable for passive diffusion across lipid bilayers . The higher lipophilicity of the para isomer can reduce the number of synthetic iterations needed to reach target LogP, accelerating hit-to-lead timelines.

Synthesis of Extended π-Conjugated Materials via Schiff-Base Condensation

The enhanced electron-donating character of the para-NH₂ group (σₚ = –0.66) makes 4-(5-methylfuran-2-yl)aniline a preferred monomer for Schiff-base polymer or metal-organic framework synthesis where strong imine bond polarization and extended conjugation are desired [1]. The para geometry ensures a linear, rigid-rod architecture that maximizes π-orbital overlap along the polymer backbone, unlike the bent geometry of the meta isomer.

Quality-Controlled Library Synthesis with Orthogonal Identity Verification

For high-throughput parallel synthesis or DNA-encoded library production, the availability of a reference ¹H NMR spectrum (SpectraBase) and a unique InChI Key enables automated identity verification after purification, reducing the risk of regioisomeric misassignment that could corrupt entire screening datasets [2]. The para isomer's symmetric AA'BB' aromatic proton pattern also simplifies automated NMR deconvolution in library QC workflows.

Salt-Form Screening for Solubility-Limited Assay Conditions

Researchers facing solubility-limited biological assay conditions can procure both the free base and the oxalate salt of the para isomer without custom synthesis. The oxalate salt's enhanced crystallinity facilitates accurate solid dispensing for dose-response studies, and its aqueous solubility profile, while not publicly quantified, is expected to differ substantially from the free base based on general salt-form principles .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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